molecular formula C27H32N2O6 B613430 Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH CAS No. 339531-50-9

Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH

Katalognummer B613430
CAS-Nummer: 339531-50-9
Molekulargewicht: 480.56
InChI-Schlüssel: BUYLKVIICSUHDX-GOTSBHOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH” appears to be a type of pseudoproline dipeptide1. Pseudoproline dipeptides are often used in peptide synthesis. However, the specific details about “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH” are not readily available1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.



Molecular Structure Analysis

The molecular formula for a similar compound, “Fmoc-Asp(OtBu)-Ser(ψ Me,Me pro)-OH”, is C29H34N2O81. However, the specific molecular structure of “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH” is not available.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.


Wissenschaftliche Forschungsanwendungen

  • Peptide Synthesis : Pseudo-prolines like Psi Pro are used as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis. They are incorporated into peptides to solubilize otherwise sparingly or completely insoluble peptides, preventing peptide aggregation and beta-sheet formation. This offers new possibilities for accessing large peptides through convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).

  • Pharmacological Properties : FMOC-L-Leucine (F-L-Leu) acts as a chemically distinct PPARgamma ligand. It demonstrates a unique mode of receptor interaction and induces a particular allosteric configuration of PPARgamma, resulting in differential cofactor recruitment. This leads to modified patterns of target gene activation and suggests selective modulation of PPARgamma-signaling pathways (Rocchi et al., 2001).

  • Inhibition of Mitotic Regulator Pin1 : A phosphorylated prodrug, Fmoc-pSer-Psi[(Z)CHC]-Pro-(2)-N-(3)-ethylaminoindole, shows moderate inhibition towards Pin1, a mitotic regulator. Its cell permeability was enhanced by masking the charged phosphate as the bis-pivaloyloxymethyl (POM) phosphate, significantly improving its antiproliferative activity (Zhao & Etzkorn, 2007).

  • Crystallographic Applications : Fmoc-Leu-ψ[CH2NCS] undergoes a reversible isomorphous phase transition, exhibiting a short N=C=S···N=C=S intermolecular interaction. This interaction, characterized by experimental charge density analysis, indicates stabilizing interactions with both σ-holes and π-holes acting cooperatively (Pal et al., 2015).

  • Solid-Phase Peptide Synthesis : Fmoc-asparagine or glutamine is used in solid-phase peptide synthesis. The technique involves attaching N alpha-Fmoc-C alpha-tert.-butyl aspartate or glutamate to a tris(alkoxy)benzylamino (PAL) support, allowing chain elongation by standard Fmoc chemistry and resulting in high yields of desired peptides without C-terminus side reactions (Albericio et al., 2009).

  • Incorporation in Phosphoserine Peptides : Fmoc-SPPS is used for the synthesis of serine phosphopeptides by combining Fmoc and Alloc strategies. This method was essential for preparing tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer's Disease (Shapiro et al., 1996).

Safety And Hazards

Unfortunately, I couldn’t find specific safety and hazard information for “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.


Zukünftige Richtungen

I’m sorry, but I couldn’t find any information on the future directions of “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.


Eigenschaften

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-16(2)13-22(24(30)29-23(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYLKVIICSUHDX-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH

CAS RN

339531-50-9
Record name Fmoc-Leucine-Serine Pseudoproline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH
Reactant of Route 2
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH
Reactant of Route 3
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH
Reactant of Route 5
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH

Citations

For This Compound
1
Citations
K Thalluri, B Kou, X Yang, AN Zaykov… - Journal of Peptide …, 2017 - Wiley Online Library
This report presents an entirely chemical, general strategy for the synthesis of relaxin‐2 and insulin‐like peptide 5. Historically, these two peptides have represented two of the more …
Number of citations: 14 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.